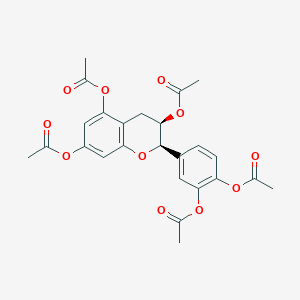
Amhdsa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amhdsa is a peptide hormone that is known for its role in the regulation of reproductive functions in mammals. It is a member of the transforming growth factor-beta (TGF-beta) superfamily and is primarily produced by the gonads. This hormone has been extensively studied due to its importance in the development and function of the male and female reproductive systems.
Wirkmechanismus
Amhdsa acts through the Amh receptor, which is a type II receptor that is expressed in the gonads and other tissues. Upon binding to the receptor, Amhdsa activates the Smad signaling pathway, which leads to the inhibition of the proliferation and differentiation of the gonadal somatic cells.
Biochemische Und Physiologische Effekte
The primary physiological effect of Amhdsa is the regulation of gonadal development and function. In males, it is responsible for the regression of the Mullerian ducts, which would otherwise develop into the female reproductive tract. In females, it plays a role in the selection and growth of the dominant follicle during the menstrual cycle.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Amhdsa in lab experiments is its specificity for the gonads. This allows for the accurate assessment of gonadal function and development. However, a limitation of using Amhdsa is its relatively short half-life, which can make it difficult to detect in certain assays.
Zukünftige Richtungen
There are several potential future directions for the study of Amhdsa. One area of interest is the role of Amhdsa in the development and progression of certain reproductive disorders, such as polycystic ovary syndrome and testicular cancer. Additionally, there is ongoing research into the use of Amhdsa as a therapeutic target for the treatment of these disorders. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the actions of Amhdsa, which could lead to the development of novel therapies for reproductive disorders.
Synthesemethoden
The synthesis of Amhdsa involves the transcription and translation of the Amh gene. The gene is located on the long arm of chromosome 19 in humans and is composed of three exons. The translated protein is then processed and secreted by the Sertoli cells in the testes and the granulosa cells in the ovaries.
Wissenschaftliche Forschungsanwendungen
Amhdsa has been extensively studied in the field of reproductive medicine. It has been used as a diagnostic tool for the evaluation of male and female infertility. In males, it is used to assess the presence of testicular pathology, while in females, it is used to evaluate ovarian reserve and predict the response to ovarian stimulation.
Eigenschaften
CAS-Nummer |
145458-97-5 |
|---|---|
Produktname |
Amhdsa |
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
3-[(2R,5aS,8aS,8bS)-5a-methyl-6-oxo-2-prop-1-en-2-yl-1,2,4,5,7,8,8a,8b-octahydro-as-indacen-3-yl]propyl acetate |
InChI |
InChI=1S/C21H30O3/c1-13(2)17-12-18-16(15(17)6-5-11-24-14(3)22)9-10-21(4)19(18)7-8-20(21)23/h17-19H,1,5-12H2,2-4H3/t17-,18-,19+,21+/m1/s1 |
InChI-Schlüssel |
GHBAWIZUVFCJBD-BNDYYXHWSA-N |
Isomerische SMILES |
CC(=C)[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=C1CCCOC(=O)C)C |
SMILES |
CC(=C)C1CC2C3CCC(=O)C3(CCC2=C1CCCOC(=O)C)C |
Kanonische SMILES |
CC(=C)C1CC2C3CCC(=O)C3(CCC2=C1CCCOC(=O)C)C |
Synonyme |
3 beta-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-seco-5 beta-androst-9-en-17-one 3-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-secoandrost-9-en-17-one AMHDSA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



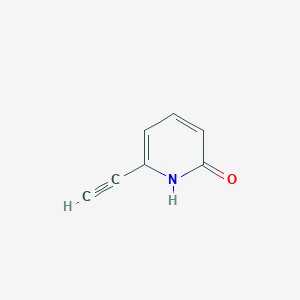
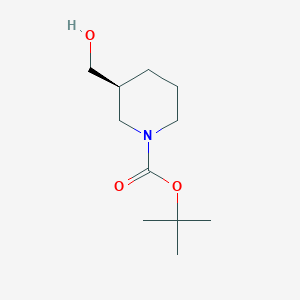
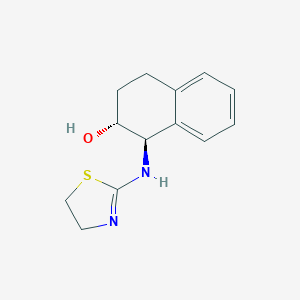
![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)
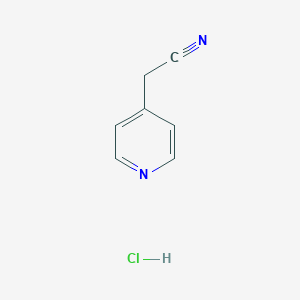
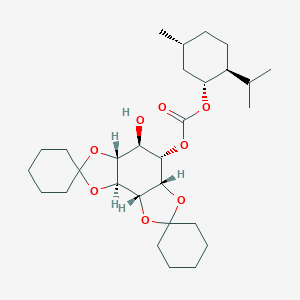

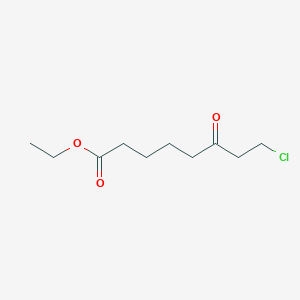



![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B122279.png)

